molecular formula C22H40BBrF3N B8251994 (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride

(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride

Cat. No.: B8251994
M. Wt: 466.3 g/mol
InChI Key: XOOHDXVVJVAQPW-UHFFFAOYSA-M
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Description

(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines a brominated phenyl group with difluoroborane and tetrabutylazanium fluoride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-bromophenylboronic acid with difluoroborane in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require inert atmosphere conditions to prevent unwanted side reactions. The resulting intermediate is then treated with tetrabutylazanium fluoride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions . It is also employed in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an enzyme inhibitor and its role in the synthesis of pharmaceuticals . Its unique chemical properties make it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the manufacture of agrochemicals, dyestuffs, and other specialty chemicals . Its reactivity and versatility make it an important intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylboronic Acid: Similar in structure but lacks the difluoroborane and tetrabutylazanium fluoride components.

    Phenylboronic Acid: Lacks the bromine atom and the difluoroborane and tetrabutylazanium fluoride components.

    Difluoroborane Compounds: Similar in containing the difluoroborane group but differ in the attached organic moieties.

Uniqueness

(3-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of a brominated phenyl group, difluoroborane, and tetrabutylazanium fluoride. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(3-bromophenyl)-difluoroborane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BBrF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOHDXVVJVAQPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Br)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BBrF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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